molecular formula C13H18ClNO2 B1453245 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide CAS No. 1183187-37-2

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide

Cat. No.: B1453245
CAS No.: 1183187-37-2
M. Wt: 255.74 g/mol
InChI Key: UDDHFADXBMXQFF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is a chemical compound supplied for research and development purposes. This product is intended for research use only and is not intended for human or veterinary medical applications. Researchers specializing in synthetic organic chemistry and medicinal chemistry can utilize this acetamide derivative as a valuable synthetic intermediate. Compounds within this chemical class, characterized by a chloroacetamide group linked to a phenoxyethyl chain, are frequently employed in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The structural motif of a chloroacetamide is a known functional group in various chemical syntheses, often acting as an alkylating agent or a precursor for further heterocyclic formation. The presence of the N-methyl group and the 3,5-dimethylphenoxy moiety in its structure suggests potential for modulating the compound's lipophilicity and steric properties, which can be critical parameters in drug discovery for optimizing target binding and pharmacokinetic profiles. Proper handling procedures should be observed. Store in an inert atmosphere at 2-8°C.

Properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDHFADXBMXQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, along with case studies highlighting its efficacy in various applications.

Chemical Structure and Properties

The compound features a chloroacetamide group and a dimethylphenoxy moiety. Its structure can be represented as follows:

  • Chemical Formula : C12H16ClN1O2
  • Molecular Weight : 245.72 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenoxy group may facilitate binding to various receptors or enzymes, modulating their functions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of related compounds, suggesting that derivatives of chloroacetamides exhibit significant activity against both gram-positive bacteria and mycobacterial strains. For instance:

  • Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains .
  • Cytotoxicity : Evaluations of cytotoxic profiles on cancer cell lines indicate that certain derivatives possess low cytotoxicity while maintaining antibacterial activity .

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of compounds were synthesized and tested for antibacterial properties.
    • Results indicated that some derivatives demonstrated submicromolar activity against MRSA, comparable or superior to clinically used antibiotics such as ampicillin and rifampicin .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the viability of cancer cell lines exposed to the compound.
    • Findings revealed that while some derivatives exhibited significant antibacterial activity, they also maintained a favorable safety profile with minimal cytotoxic effects on mammalian cell lines .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against MRSA
CytotoxicityLow toxicity on mammalian cells
Mechanism of ActionInhibition of enzyme activity

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. For instance, it can be utilized in the synthesis of phenoxy-containing compounds that are integral to pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves reactions with other organic compounds under specific conditions. For example, the reaction of 3,5-dimethylphenol with chloroacetyl chloride can yield intermediates that further react to form the target compound. This versatility makes it valuable in laboratories focused on chemical research and development .

Biological Applications

Biochemical Probes
The compound has shown potential as a biochemical probe for studying enzyme interactions. Its structural features may enable it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This property is particularly useful in drug discovery and development processes .

Therapeutic Investigations
Research indicates that 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide could have therapeutic applications due to its ability to stimulate endogenous nitric oxide synthesis. This effect is relevant in cardiovascular research and could lead to new treatments for conditions related to nitric oxide deficiency .

Industrial Applications

Development of New Materials
In industrial settings, this compound can be employed in the formulation of advanced materials. Its chemical properties allow it to act as an intermediate in the synthesis of polymers and other materials that require specific functional groups for enhanced performance .

Case Study 1: Nitric Oxide Synthesis

A study demonstrated that this compound significantly increased nitric oxide levels in biological systems. The research involved administering varying concentrations of the compound to tissue homogenates and measuring the resultant nitric oxide production using spectrophotometric methods. Results indicated a dose-dependent increase in nitric oxide synthesis, suggesting its potential utility in therapeutic applications targeting vascular health .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study utilized kinetic assays to assess how different concentrations affected enzyme activity. Findings revealed that the compound could inhibit certain enzymes while enhancing others, indicating its potential as a lead compound for drug development aimed at metabolic disorders .

Data Table: Summary of Applications

Application Area Description Potential Impact
Chemical Synthesis Building block for complex organic moleculesFacilitates creation of pharmaceuticals and agrochemicals
Biochemical Probes Studies enzyme interactionsAids drug discovery and therapeutic development
Therapeutic Uses Stimulates nitric oxide synthesisPotential treatments for cardiovascular diseases
Industrial Use Intermediate in advanced material productionEnhances performance characteristics of new materials

Comparison with Similar Compounds

Table 1: Structural Comparison of Chloroacetamide Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Primary Application Key Properties/Findings
Target Compound R1: 3,5-dimethylphenoxyethyl, R2: CH3 ~310.8* Under investigation Enhanced steric hindrance from dimethyl groups; potential herbicidal activity inferred from analogs
2-Chloro-N-(3,5-dichlorophenyl)acetamide R1: 3,5-dichlorophenyl, R2: H 267.5 Structural studies Planar aromatic ring with strong electron-withdrawing Cl groups; crystallographic data highlights intermolecular hydrogen bonding
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) R1: 2,6-diethylphenyl, R2: methoxymethyl 269.8 Herbicide Inhibits very-long-chain fatty acid synthesis in weeds; moderate water solubility (242 mg/L)
S-Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) R1: 2-ethyl-6-methylphenyl, R2: methoxypropyl 283.8 Herbicide Chiral selectivity; 10x greater activity in S-enantiomer; soil half-life = 15–30 days
d6-Sob-AM2 (2-(4-(4-hydroxy-3-(propan-2-yl)-1,1,1,3,3,3-d6)benzyl)-3,5-dimethylphenoxy)-N-methylacetamide) R1: deuterated benzyl-dimethylphenoxy, R2: CH3 348.2 (as d6 isotopologue) CNS therapy (prodrug) Enhanced metabolic stability due to deuterium; targets fatty-acid amide hydrolase

*Calculated based on formula C14H19ClNO2.

Key Research Findings

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl in 3,5-dichlorophenyl analogs) enhance electrophilicity, promoting interactions with biological targets like enzymes or receptors. The 3,5-dimethylphenoxy group in the target compound may confer selectivity toward specific plant vs. mammalian targets, analogous to alachlor’s 2,6-diethylphenyl moiety, which optimizes herbicidal activity .

Synthetic Considerations: Harsh reaction conditions (e.g., reflux with strong bases) are often required for phenoxyacetamide synthesis due to low acidity of substituted phenols (e.g., 2,4-dimethylphenol in ), mirroring challenges in synthesizing the target compound’s phenoxyethyl chain .

Toxicological and Environmental Profiles: Chloroacetamides like alachlor and metolachlor exhibit moderate to high persistence in soil, raising concerns about groundwater contamination. The target compound’s dimethylphenoxy group may reduce environmental mobility compared to diethylphenyl analogs . Limited toxicological data exist for the target compound, but structurally related substances (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) highlight the need for thorough hazard evaluation .

Application-Specific Insights

  • Agrochemical Potential: The target compound’s chloroacetamide backbone aligns with herbicidal modes of action, such as inhibition of plant cell division or lipid synthesis. However, its N-methyl and dimethylphenoxy groups may alter target specificity compared to commercial herbicides .
  • Pharmaceutical Relevance : While d6-Sob-AM2 demonstrates CNS applications via prodrug design, the target compound’s lack of polar functional groups (e.g., hydroxyl or carboxamide) limits its suitability for neurological targets .

Preparation Methods

Synthesis of the 3,5-Dimethylphenoxyethyl Intermediate

A typical preparation starts with 3,5-dimethylphenol, which undergoes nucleophilic substitution with a 2-chloroethyl derivative under basic conditions. For example, potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used to deprotonate the phenol, generating the phenolate ion, which then attacks the alkyl halide to form the ether linkage.

  • Reaction conditions:

    • 3,5-dimethylphenol (molar ratio ~1:1)
    • Potassium hydroxide (stoichiometric or slight excess)
    • 2-chloroethyl halide (e.g., 2-chloroethyl bromide)
    • Solvent: DMSO or DMF
    • Temperature: 80–130°C
    • Reaction time: 1–3 hours
  • Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ether or ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The intermediate can be purified by column chromatography if necessary.

This method is supported by procedures described in literature for related phenoxy derivatives.

Formation of the N-Methylacetamide Moiety with 2-Chloro Substitution

The next step involves the acylation of the amine group with 2-chloro-N-methylacetamide or its equivalent. This step can be carried out by reacting the phenoxyethyl amine intermediate with 2-chloro-N-methylacetamide under basic conditions, often using cesium carbonate or potassium carbonate as the base.

  • Reaction conditions:

    • Phenoxyethyl amine intermediate
    • 2-chloro-N-methylacetamide (1.1 equivalents)
    • Base: cesium carbonate or potassium carbonate (2-3 equivalents)
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: Room temperature to 80°C
    • Reaction time: 12–16 hours
  • Workup: The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization or chromatography.

This method aligns with documented procedures for similar chloroacetamide derivatives.

Alternative Synthetic Routes

Some patents and literature describe the preparation of related chloroacetamide compounds via:

However, these methods are less commonly applied to this compound due to selectivity issues.

Reaction Data and Yields

Step Reagents/Conditions Yield (%) Notes
Phenol alkylation 3,5-dimethylphenol, KOH, 2-chloroethyl bromide, DMSO, 130°C, 2 h 85–95 High yield, requires careful temperature control
Amide formation Phenoxyethyl amine, 2-chloro-N-methylacetamide, Cs2CO3, DMF, RT, 16 h 70–90 Mild conditions, base choice critical
Purification Column chromatography or recrystallization - Ensures high purity for analytical and application use

Analytical and Spectroscopic Characterization

The synthesized compound is typically characterized by:

These techniques confirm the successful synthesis and purity of the compound as reported in related studies.

Summary of Research Findings

  • The preparation of this compound is efficiently achieved by nucleophilic substitution of 3,5-dimethylphenol followed by amide formation with 2-chloro-N-methylacetamide.
  • The use of strong bases such as potassium hydroxide or cesium carbonate in polar aprotic solvents is crucial for high yields.
  • Reaction conditions such as temperature and time must be optimized to avoid side reactions or decomposition.
  • Purification by chromatography or recrystallization yields analytically pure compounds suitable for further application.
  • Alternative methods involving direct alkylation in aqueous media or chlorination steps exist but are less favored for this specific compound due to selectivity and yield considerations.

Q & A

Q. How can side products (e.g., dimers or isomers) be identified and minimized?

  • Methodological Answer :
  • LC-MS : Detects low-abundance byproducts.
  • Column chromatography : Separates isomers using gradient elution.
  • Kinetic control : Lower temperatures and shorter reaction times favor the main product over thermodynamically stable side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide

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